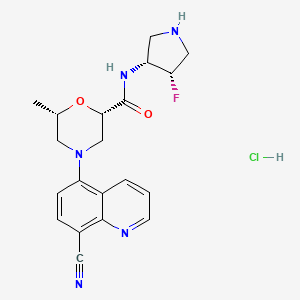
6-Nitro-1,2,5,6-tetrahydro-3,3-bipyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Nitro-1,2,5,6-tetrahydro-3,3-bipyridine hydrochloride is a chemical compound that belongs to the class of bipyridine derivatives. Bipyridines are heteroaromatic compounds that have significant applications in various fields of research due to their unique structural properties
Méthodes De Préparation
The synthesis of 6-Nitro-1,2,5,6-tetrahydro-3,3-bipyridine hydrochloride involves several steps, starting from commercially available starting materials. The synthetic route typically includes the nitration of a bipyridine precursor, followed by hydrogenation and subsequent formation of the hydrochloride salt . The reaction conditions often involve the use of specific reagents such as palladium on carbon (Pd/C) for hydrogenation and hydrochloric acid for salt formation . Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
6-Nitro-1,2,5,6-tetrahydro-3,3-bipyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques with catalysts like Pd/C.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various acids and bases. The major products formed depend on the specific reaction conditions and the reagents used.
Applications De Recherche Scientifique
6-Nitro-1,2,5,6-tetrahydro-3,3-bipyridine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 6-Nitro-1,2,5,6-tetrahydro-3,3-bipyridine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The nitro group plays a crucial role in its reactivity and binding affinity. The compound can undergo redox reactions, influencing various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
6-Nitro-1,2,5,6-tetrahydro-3,3-bipyridine hydrochloride can be compared with other bipyridine derivatives such as:
2,2’-Bipyridine: Known for its applications in coordination chemistry and catalysis.
4,4’-Bipyridine: Used in the development of molecular machines and electrochromic devices.
3,3’-Bipyridine: Similar in structure but with different functional groups, leading to varied applications. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
3-(2-nitro-1,2,3,6-tetrahydropyridin-5-yl)pyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2.ClH/c14-13(15)10-4-3-9(7-12-10)8-2-1-5-11-6-8;/h1-3,5-6,10,12H,4,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMGLHFRSWERLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CNC1[N+](=O)[O-])C2=CN=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(Benzo[b]thiophen-5-yl)-1,2,3,6-tetrahydropyridine hydrochloride](/img/structure/B8259116.png)










